

XYD129: A Potent and Selective CBP/p300 Degradator for Acute Myeloid Leukemia

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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841

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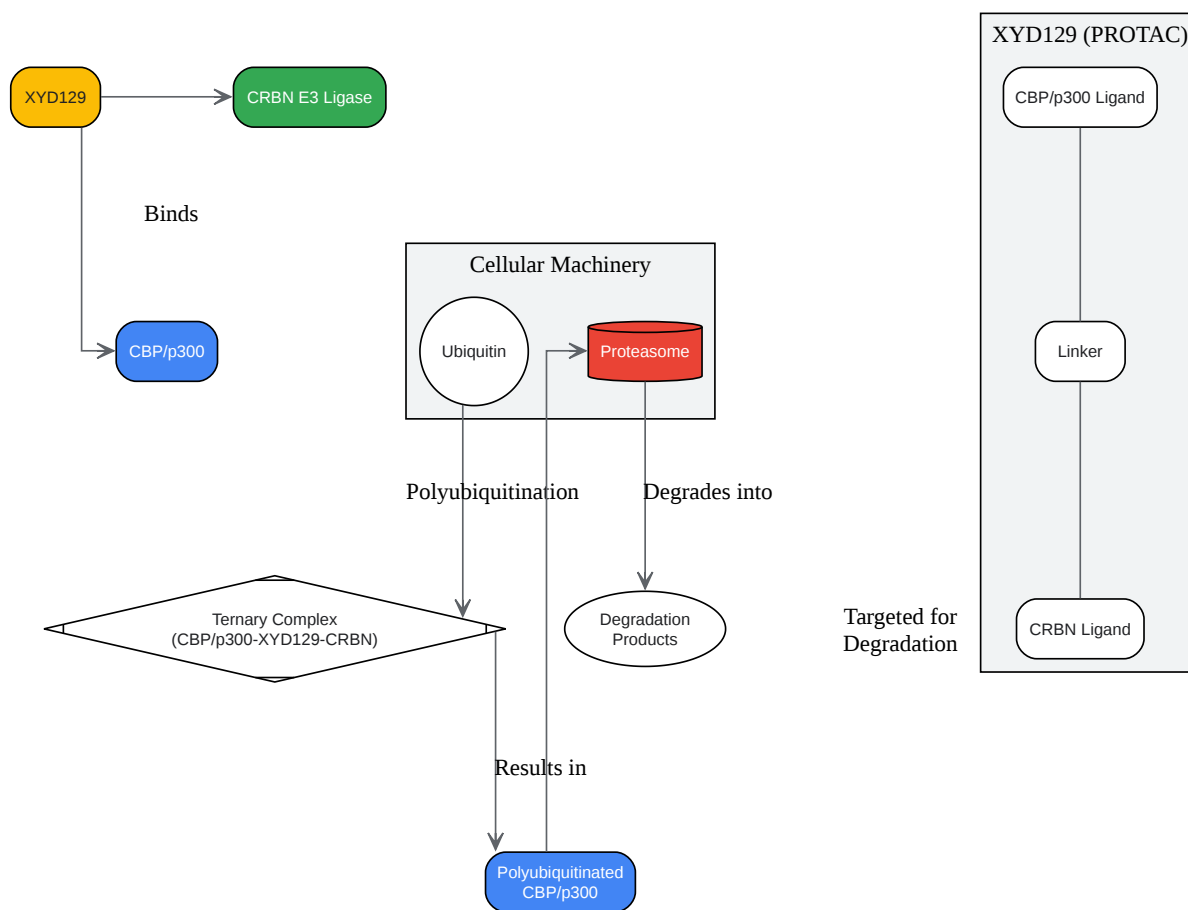
A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in gene expression by acetylating histones and other proteins. Their involvement in the transcription of key oncogenes, such as MYC, makes them compelling targets for AML therapy. **XYD129** is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of CBP and p300, offering a promising new therapeutic strategy for AML. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the characterization of **XYD129**.

Mechanism of Action

XYD129 is a heterobifunctional molecule that consists of a ligand that binds to the CBP/p300 proteins, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both CBP/p300 and CRBN, **XYD129** facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CBP and p300. This targeted degradation approach removes the entire protein from the cell, offering a more profound and sustained inhibition of its function compared to traditional small molecule inhibitors.^{[1][2][3][4]}



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Mechanism of Action of **XYD129**.

Quantitative Data

The efficacy of **XYD129** has been demonstrated through its potent anti-proliferative activity in AML cell lines and its ability to induce robust degradation of CBP and p300.

Table 1: Anti-proliferative Activity of XYD129 in AML Cell Lines

Cell Line	IC50 (nM)
MOLM-16	7.4
MV4-11	44

Data from the primary research article "Discovery of a Promising CBP/p300 Degradер **XYD129** for the Treatment of Acute Myeloid Leukemia".

Table 2: In Vivo Efficacy of XYD129 in a MOLM-16 Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition (TGI)
XYD129	Tolerated dose schedules	60%

Data from the primary research article "Discovery of a Promising CBP/p300 Degradер **XYD129** for the Treatment of Acute Myeloid Leukemia".[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **XYD129**.

Cell Viability Assay

- Cell Culture: AML cell lines (MOLM-16, MV4-11) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- **Assay Preparation:** Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- **Compound Treatment:** **XYD129** was serially diluted and added to the cells, followed by incubation for 72 hours.
- **Viability Measurement:** Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
- **Data Analysis:** IC50 values were calculated using GraphPad Prism software by fitting the data to a four-parameter logistic curve.

Western Blotting for CBP/p300 Degradation

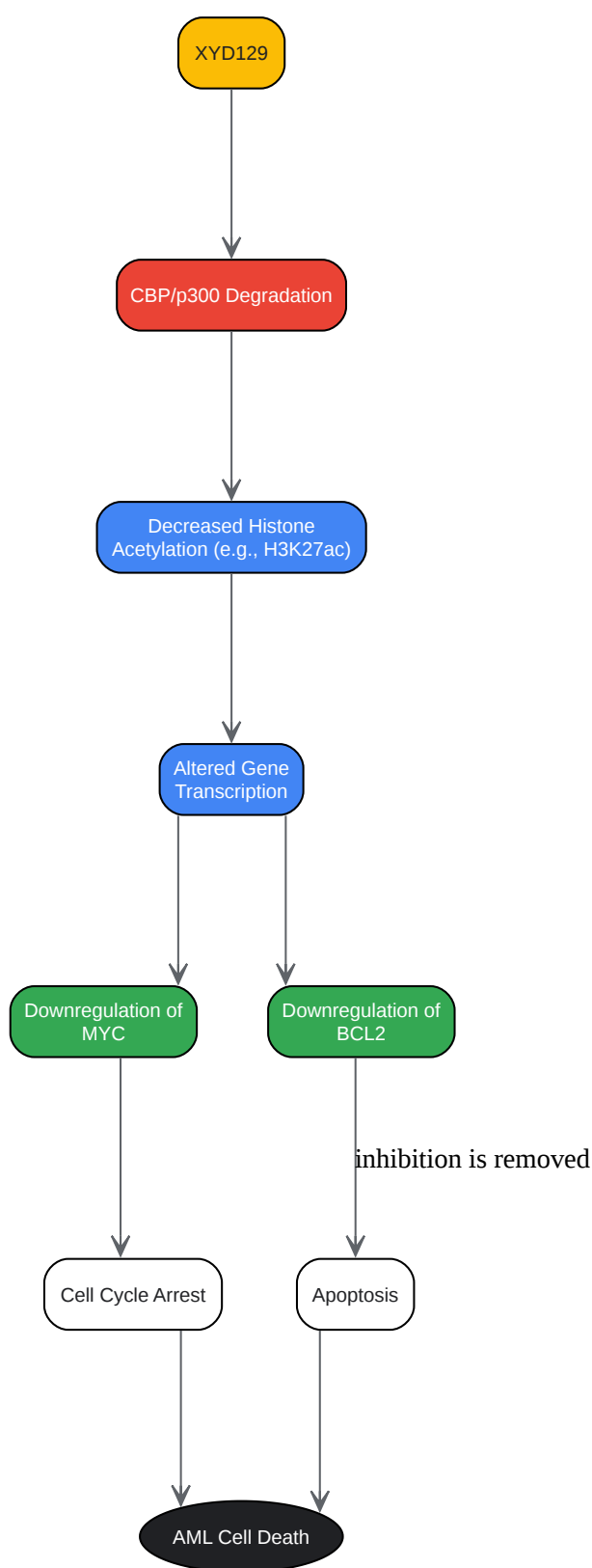
- **Cell Lysis:** AML cells were treated with various concentrations of **XYD129** for different time points. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
- **Densitometry Analysis:** Band intensities were quantified using ImageJ software, and the levels of CBP and p300 were normalized to the loading control.

MOLM-16 Xenograft Model

- **Animal Model:** Female BALB/c nude mice (6-8 weeks old) were used for the study.
- **Cell Implantation:** MOLM-16 cells (5×10^6 cells in 100 μ L of PBS/Matrigel mixture) were subcutaneously injected into the right flank of each mouse.
- **Tumor Growth and Treatment:** When the tumors reached an average volume of 100-150 mm³, the mice were randomized into vehicle control and **XYD129** treatment groups. **XYD129** was administered at tolerated dose schedules.
- **Efficacy Evaluation:** Tumor volume and body weight were measured every 2-3 days. Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- **Endpoint:** At the end of the study, the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

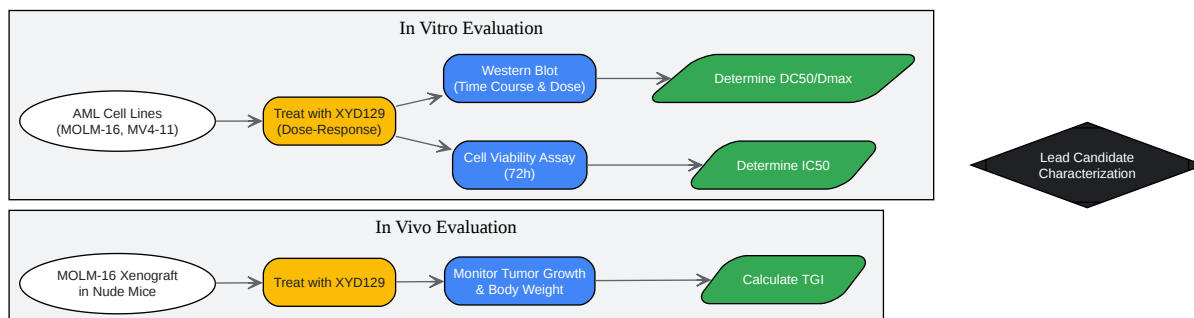
Signaling Pathways and Experimental Workflows

The degradation of CBP/p300 by **XYD129** has significant downstream effects on oncogenic signaling pathways in AML.



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Downstream effects of CBP/p300 degradation by **XYD129**.



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Preclinical characterization workflow for **XYD129**.

Conclusion

XYD129 is a potent and selective CBP/p300 degrader that demonstrates significant anti-proliferative activity in AML cell lines and robust in vivo efficacy in a xenograft model.[1][2][3] Its mechanism of action, which involves the targeted degradation of key epigenetic regulators, leads to the downregulation of critical oncogenic pathways involving MYC and BCL2. The data and protocols presented in this guide provide a comprehensive overview of the preclinical characterization of **XYD129** and support its continued development as a promising therapeutic agent for the treatment of Acute Myeloid Leukemia. Further investigation into its safety profile and efficacy in a broader range of AML subtypes is warranted.

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References

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